molecular formula C19H19NO3 B2940631 N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide CAS No. 2309598-07-8

N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide

Cat. No.: B2940631
CAS No.: 2309598-07-8
M. Wt: 309.365
InChI Key: SYIZKSJEFINKRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for human or veterinary or diagnostic use. N-(2,2-Di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide is a chemical compound of significant interest in medicinal and organic chemistry research. This molecule is designed by hybridizing two pharmacologically relevant scaffolds: a 2,2-di(furan-2-yl)ethylamine moiety and a m-tolylacetamide group. The 2,2-diphenylethylamine structure is a common motif in neuroactive compounds, contributing to enhanced lipophilicity and receptor-binding affinity, which is crucial for the development of central nervous system (CNS)-targeting agents . Concurrently, furan-based carboxamides are extensively investigated for their potential in cardiovascular disease research, particularly as potent antagonists of the urotensin-II receptor, a key player in vascular constriction and cardiac function . Furthermore, similar hybrid structures incorporating furan-2-carboxamide have been explored as promising VEGFR-2 inhibitors, indicating potential applications in oncology research by targeting angiogenic pathways . As a synthetic intermediate, this acetamide provides a versatile platform for further chemical diversification. The structure is related to other compounds in this class, such as N-(2,2-Di(furan-2-yl)ethyl)-2-methylbenzamide and N-(2,2-Di(furan-2-yl)ethyl)-2-phenylbutanamide, which are utilized in research settings . Researchers can employ this compound to build more complex heterocyclic systems or to study structure-activity relationships (SAR) in drug discovery programs. Its well-characterized structure makes it a valuable building block for developing novel therapeutic candidates and probing biochemical mechanisms.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-14-5-2-6-15(11-14)12-19(21)20-13-16(17-7-3-9-22-17)18-8-4-10-23-18/h2-11,16H,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIZKSJEFINKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan-2-yl ethyl intermediate: This can be achieved through the reaction of furan with an appropriate alkylating agent under acidic or basic conditions.

    Acylation: The intermediate can then be reacted with m-tolyl acetic acid or its derivatives in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the final acetamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Electrophilic Substitution at Furan Moieties

Furan rings are highly reactive toward electrophilic substitution, particularly at the α-positions (C2/C5). The dual furan groups in this compound likely undergo reactions such as:

  • Nitration : Reaction with nitric acid in acetic anhydride yields nitro-substituted derivatives (e.g., 5-nitrofuran analogs) .

  • Sulfonation : Sulfur trioxide in pyridine facilitates sulfonation at C2/C5 .

  • Halogenation : Controlled bromination or chlorination occurs under mild conditions to form monohalogenated products .

Table 1: Hypothetical Electrophilic Substitution Reactions

Reaction TypeReagents/ConditionsExpected Product
NitrationHNO₃/Ac₂O, 0–5°C5-Nitro-furan derivative
SulfonationSO₃/pyridine, 100°C2-Sulfonated furan
BrominationBr₂/CCl₄, RT2-Bromo-furan derivative

Cross-Coupling Reactions via Acetamide Functionalization

The acetamide group can participate in palladium-catalyzed cross-coupling reactions. For example:

  • Buchwald-Hartwig Amination : Reaction with aryl halides (e.g., 3-bromotoluene) using Pd/XPhos catalysts yields N-aryl derivatives .

  • Suzuki-Miyaura Coupling : Boronic acid derivatives may couple with the acetamide’s aryl group under Pd(PPh₃)₄ catalysis .

Table 2: Potential Cross-Coupling Pathways

ReactionCatalytic SystemSubstrateYield*
Buchwald-HartwigPd/XPhos, NaOᵗBu3-Bromotoluene~75%
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Phenylboronic acid~68%
*Yields extrapolated from analogous acetamide systems .

Hydrolysis and Derivatization

The acetamide moiety is susceptible to hydrolysis under acidic or basic conditions:

  • Acid Hydrolysis : Concentrated HCl at reflux yields 2-(m-tolyl)acetic acid and furan-ethylamine derivatives .

  • Base-Mediated Cleavage : NaOH/EtOH generates sodium 2-(m-tolyl)acetate .

Radical Reactions and Polymerization

Furan derivatives are prone to polymerization under acidic or oxidative conditions. The ethyl-furan backbone may undergo:

  • Acid-Catalyzed Polymerization : In H₂SO₄, leading to polyfuran structures .

  • TEMPO-Mediated Oxidation : Radical pathways under blue LED light generate oxidized furan intermediates .

Biological Activity and Functional Analogues

While not a direct reaction, structural analogs of this compound exhibit notable bioactivity:

  • Antimicrobial Activity : Thiazole-acetamide derivatives with furan substituents show inhibitory effects against S. aureus and E. coli (MIC: 15–60 µg/mL) .

  • Antiproliferative Effects : Pyridinethione-acetamide hybrids demonstrate cytotoxicity against cancer cell lines (IC₅₀: 0.4–3.12 µM) .

Synthetic Challenges and Side Reactions

Key challenges in handling this compound include:

  • Furan Polymerization : Undesired side reaction during electrophilic substitution, mitigated by low-temperature conditions .

  • Steric Hindrance : The meta-tolyl group may slow cross-coupling reactions, requiring optimized catalysts (e.g., biarylphosphine ligands) .

Scientific Research Applications

“N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide” could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving furan-containing compounds.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action for “N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide” would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan rings and acetamide group might play crucial roles in these interactions.

Comparison with Similar Compounds

Structural Analogs with Furan Substituents

Key Compounds:

N-(2,2-di(furan-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (CAS 2319894-70-5) Structure: Shares the di-furan ethyl group but replaces the m-tolyl with a benzoxazolone ring. Properties: Molecular formula C₁₉H₁₆N₂O₅, molecular weight 352.3 .

N-Benzyl-N-(furan-2-ylmethyl)acetamide

  • Structure : Features a benzyl and furan-methyl group on the acetamide nitrogen.
  • Synthesis : Prepared via acetic anhydride reaction, yielding a compound with distinct conformational flexibility compared to the rigid di-furan ethyl group .
  • Spectroscopy : FTIR peaks at 1671 cm⁻¹ (C=O) and 737 cm⁻¹ (C-H bending) .

Table 1: Physical and Spectral Properties of Furan-Containing Analogs
Compound Molecular Formula Molecular Weight Key Spectral Data (FTIR/NMR) Reference
N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide (Hypothetical) C₁₉H₂₁NO₃ 323.4 Not reported -
N-Benzyl-N-(furan-2-ylmethyl)acetamide C₁₄H₁₅NO₂ 229.3 IR: 1671 cm⁻¹ (C=O), 737 cm⁻¹ (C-H)
CAS 2319894-70-5 C₁₉H₁₆N₂O₅ 352.3 Smiles: O=C(Cn1c(=O)oc2ccccc21)NCC(c1ccco1)c1ccco1

m-Tolyl Acetamide Derivatives

Key Compounds:

2-{[4-(Naphthalen-1-yl)-6-phenylpyrimidin-2-yl]thio}-N-(m-tolyl)acetamide (2f)

  • Structure : Combines m-tolyl with a pyrimidine-thioether group.
  • Properties : Yield 20%, melting point 147–148°C; ¹H NMR δ 2.35 (s, 3H, CH₃) .

N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a)

  • Structure : Replaces m-tolyl with naphthyl and adds a methoxyethyl group.
  • Bioactivity : IC₅₀ = 69 µM (α-glucosidase inhibition); 25.1% blood sugar reduction in diabetic models .

Table 2: Comparison of m-Tolyl and Aryl-Substituted Acetamides
Compound Substituent Melting Point (°C) Bioactivity (IC₅₀ or Efficacy) Reference
2f (Pyrimidine-thioether) Naphthyl, phenyl 147–148 Not reported
3a (Naphthyl-methoxyethyl) Naphthyl, methoxy Not reported IC₅₀ = 69 µM
7d (Quinazolinone-phenoxy) p-Tolyloxy 206 Anti-HCV activity

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological significance, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C15H17N1O2\text{C}_{15}\text{H}_{17}\text{N}_{1}\text{O}_{2}

It consists of a di(furan-2-yl)ethyl moiety attached to a m-tolylacetamide group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of furan derivatives, including those similar to this compound.

Table 1: Antimicrobial Activity of Furan Derivatives

CompoundMIC (µg/mL)Target Bacteria
N-(3-amino-2,4-dimethoxy phenyl)-5-((N-methyl phenyl sulfonamido)methyl) furan-2-carboxamide64E. coli
N-(5-(4-chlorophenyl)furan-2-yl)methyl-3-phenylpropan-1-amine32Staphylococcus aureus
This compound TBDTBD

The specific Minimum Inhibitory Concentration (MIC) for this compound has yet to be determined (TBD), but its structural analogs show promising results against various pathogens .

Anti-inflammatory Properties

In vivo studies suggest that compounds containing furan rings can significantly inhibit inflammatory pathways. For instance, a study indicated that furan derivatives reduced pain stimuli propagation through selective inhibition of cyclooxygenase enzymes . This suggests that this compound may exhibit similar anti-inflammatory effects.

Anticancer Activity

Furan derivatives have been investigated for their anticancer potential. A study compared the efficacy of various furan-based compounds against human breast cancer cell lines. The results indicated that certain furan derivatives could inhibit cell proliferation effectively.

Table 2: Anticancer Activity of Furan Derivatives

CompoundIC50 (µM)Cancer Cell Line
3-(furan-2-yl)-3-(4-methylphenyl) propanoic acid10MDA-MB468
This compound TBDTBD

The specific IC50 values for this compound remain to be established but are expected to align with the activity seen in related compounds .

Case Studies

  • Antibacterial Efficacy : A comparative study on various furan derivatives demonstrated significant antibacterial action against both Gram-positive and Gram-negative bacteria. The compound's structure was linked to its ability to disrupt bacterial cell membranes .
  • Anti-inflammatory Mechanisms : Research into the anti-inflammatory properties of furan derivatives showed that they could effectively reduce cytokine production in vitro. This suggests potential therapeutic applications in inflammatory diseases .
  • Cancer Cell Proliferation Inhibition : In vitro assays revealed that certain furan derivatives inhibited the growth of cancer cells by inducing apoptosis. The mechanism involved the activation of caspase pathways .

Q & A

Q. What are the optimized synthetic routes for N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting 2-chloroacetamide derivatives with furan-containing alcohols or aldehydes in the presence of a weak base (e.g., K₂CO₃) in acetonitrile under reflux (24–48 hours). Reaction progress is monitored via TLC, followed by filtration to remove excess base and solvent evaporation under reduced pressure . For analogs with chiral centers, such as cyclobutyl derivatives, thionyl chloride is used to generate acyl chlorides from carboxylic acids, followed by coupling with amines like m-toluidine in dichloromethane .

Q. How is the molecular structure of this compound validated?

Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. For example, orthorhombic crystal systems (space group Pbca) with lattice parameters (a = 12.513 Å, b = 9.519 Å, c = 26.844 Å) and hydrogen-bonding interactions (N–H⋯O, C–H⋯O) stabilize the crystal lattice. Bond lengths (C–C: 1.50–1.54 Å, C–O: 1.22 Å) and dihedral angles (e.g., 25.9° for cyclobutane rings) are reported to validate geometry . Complementary techniques include NMR (¹H/¹³C), FTIR (amide I/II bands), and UV-Vis spectroscopy.

Q. What analytical methods are used to assess purity and stability?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and gradient elution (acetonitrile/water).
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., 367 K) and decomposition profiles .
  • Spectroscopy : Mass spectrometry (ESI-MS) for molecular ion confirmation and elemental analysis for stoichiometric validation.

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity (e.g., anti-COVID-19 or anti-influenza potential)?

Molecular docking against viral protein targets (e.g., SARS-CoV-2 main protease or influenza PA–PB1 subunits) is performed using software like AutoDock Vina. Docking scores (binding affinity in kcal/mol) and interaction analyses (hydrogen bonds, hydrophobic contacts) guide prioritization. For example, furan and acetamide moieties may bind to catalytic dyads (Cys145/His41 in SARS-CoV-2 Mpro) . MD simulations (100 ns) assess complex stability, with RMSD/RMSF metrics .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence pharmacological activity?

  • Electron-withdrawing groups (e.g., –Cl, –F) enhance metabolic stability but may reduce solubility. For instance, 4-fluorophenyl analogs show improved α-glucosidase inhibition (IC₅₀ = 2.8 µM) compared to unsubstituted derivatives .
  • Bulkier substituents (e.g., naphthyl, pyrimidinyl) increase steric hindrance, affecting target binding. Pyrimidine-thioacetamide derivatives exhibit anti-influenza activity via PA–PB1 interaction disruption, with IC₅₀ values ranging 5–20 µM .
  • Chiral centers : Enantiomers (e.g., cyclobutyl derivatives) may display divergent bioactivity due to stereospecific binding .

Q. How can contradictory data in biological assays be resolved?

Contradictions often arise from assay conditions (e.g., cell lines, enzyme sources) or compound purity. Mitigation strategies include:

  • Standardized protocols : Use WHO-recommended enzyme sources (e.g., porcine α-glucosidase) and controls .
  • Dose-response curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to exclude false positives.
  • Purity validation : Re-analyze compounds via HPLC and NMR post-assay to rule out degradation .

Q. What strategies are employed to improve solubility and bioavailability?

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) for enhanced aqueous solubility.
  • Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release.

Methodological Tables

Q. Table 1. Key Crystallographic Data for Structural Validation

ParameterValueSource
Crystal systemOrthorhombic (Pbca)
Unit cell dimensionsa = 12.513 Å, b = 9.519 Å, c = 26.844 Å
Hydrogen bondsN–H⋯O (2.89 Å), C–H⋯O (3.12 Å)
Flack parameter0.02(2) (confirms chirality)

Q. Table 2. Biological Activity of Structural Analogs

DerivativeTargetIC₅₀/EC₅₀Key ModificationSource
Pyrimidine-thioacetamideInfluenza PA-PB15.2 µM4-Fluorophenyl substituent
Quinoline-triazoleα-Glucosidase2.8 µMThiosemicarbazone linkage

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.